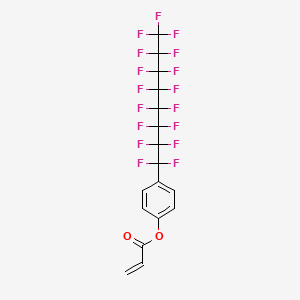
4-(Heptadecafluorooctyl)phenyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(Heptadecafluorooctyl)phényl prop-2-énoate est un composé chimique connu pour sa structure et ses propriétés uniques. Il est constitué d'un cycle phényle substitué par un groupe heptadecafluorooctyle et une partie prop-2-énoate.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(Heptadecafluorooctyl)phényl prop-2-énoate implique généralement l'estérification du 4-(Heptadecafluorooctyl)phénol avec l'acide prop-2-énoïque. La réaction est généralement réalisée en présence d'un catalyseur, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, sous reflux. Le mélange réactionnel est ensuite purifié par distillation ou recristallisation pour obtenir le produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de 4-(Heptadecafluorooctyl)phényl prop-2-énoate peut impliquer des procédés en continu pour améliorer l'efficacité et le rendement. L'utilisation de systèmes catalytiques avancés et de conditions réactionnelles optimisées peut améliorer encore la capacité de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(Heptadecafluorooctyl)phényl prop-2-énoate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool ou en d'autres formes réduites.
Substitution : Le cycle phényle peut subir des réactions de substitution électrophile ou nucléophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome, le chlore) ou les nucléophiles (par exemple, les amines, les thiols) peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que les réactions de substitution peuvent produire une variété de dérivés phényliques substitués.
4. Applications de la recherche scientifique
Le 4-(Heptadecafluorooctyl)phényl prop-2-énoate a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Les propriétés uniques du composé le rendent utile pour étudier les interactions et les processus biologiques.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés dotés de propriétés spécifiques, telles que l'hydrophobie et la résistance chimique.
5. Mécanisme d'action
Le mécanisme d'action du 4-(Heptadecafluorooctyl)phényl prop-2-énoate implique son interaction avec des cibles et des voies moléculaires. Le groupe heptadecafluorooctyle confère des propriétés hydrophobes, ce qui peut influencer le comportement du composé dans les systèmes biologiques. La partie phényl prop-2-énoate peut interagir avec des enzymes ou des récepteurs spécifiques, modulant leur activité et conduisant à divers effets biologiques.
Applications De Recherche Scientifique
4-(Heptadecafluorooctyl)phenyl prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique properties make it useful in studying biological interactions and processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as hydrophobicity and chemical resistance.
Mécanisme D'action
The mechanism of action of 4-(Heptadecafluorooctyl)phenyl prop-2-enoate involves its interaction with molecular targets and pathways. The heptadecafluorooctyl group imparts hydrophobic properties, which can influence the compound’s behavior in biological systems. The phenyl prop-2-enoate moiety may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Estère phénéthylique de l'acide caféique : Ce composé partage une structure d'ester similaire mais diffère par les substituants sur le cycle phényle.
Caféate de phénéthyle : Un autre ester avec un cycle phényle, mais avec des groupes fonctionnels différents par rapport au 4-(Heptadecafluorooctyl)phényl prop-2-énoate.
Unicité
Le 4-(Heptadecafluorooctyl)phényl prop-2-énoate est unique en raison de la présence du groupe heptadecafluorooctyle, qui confère des propriétés hydrophobes et de résistance chimique distinctes. Cela le rend particulièrement précieux dans les applications nécessitant ces caractéristiques spécifiques.
Propriétés
Numéro CAS |
649721-89-1 |
|---|---|
Formule moléculaire |
C17H7F17O2 |
Poids moléculaire |
566.21 g/mol |
Nom IUPAC |
[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl] prop-2-enoate |
InChI |
InChI=1S/C17H7F17O2/c1-2-9(35)36-8-5-3-7(4-6-8)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h2-6H,1H2 |
Clé InChI |
DJDAHIAWVZLWDP-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


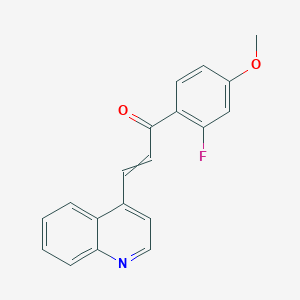
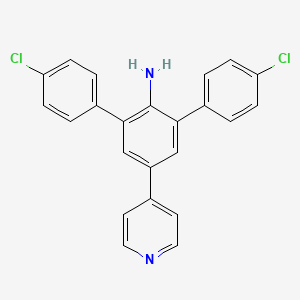
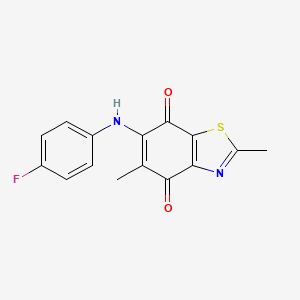
![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
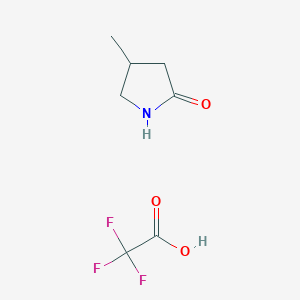
![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)
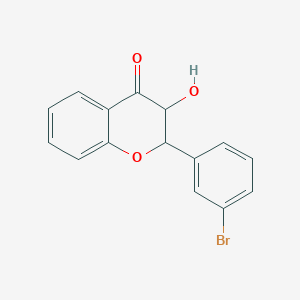
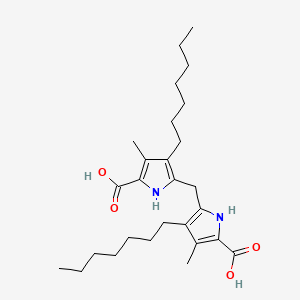
![5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12606999.png)

![2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B12607003.png)
